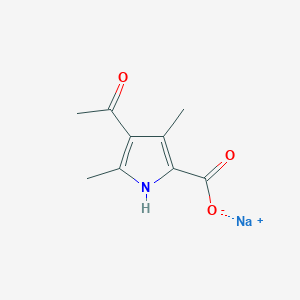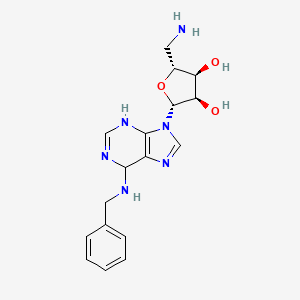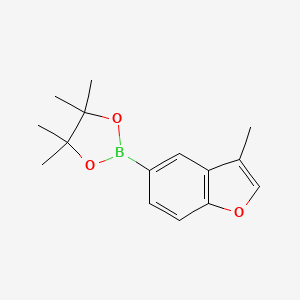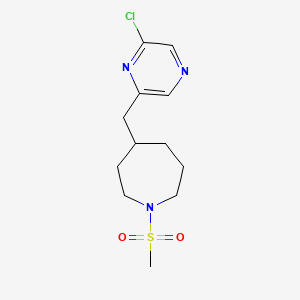
4-(6-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Vue d'ensemble
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The compound demonstrates significant relevance in chemical reactions, particularly in the activation of a hydroxyl group towards nucleophilic substitution. This process involves the reaction with methanesulfonyl chloride and has been studied extensively, highlighting its role in the formation of various functional derivatives (Khoroshunova et al., 2021).
Physicochemical Studies
- In the realm of physicochemical studies, research has been conducted on similar compounds, showcasing their role in understanding chemical shifts and properties in the context of nuclear magnetic resonance (NMR). This indicates the compound's importance in elucidating structural and chemical behavior (Torres et al., 1988).
Medicinal Chemistry and Drug Development
- The compound's derivatives have been explored for their potential in medicinal chemistry, particularly in the inhibition of protein kinase B. This exploration includes structure-based optimization of novel azepane derivatives, showcasing the compound's role in the development of new therapeutic agents (Breitenlechner et al., 2004).
Organic Synthesis and Molecular Engineering
- The compound is also significant in organic synthesis, where it participates in the formation of unique molecular structures, such as pyrano[4,3-b]pyran derivatives. This illustrates its utility in creating novel molecular frameworks and contributing to the advancement of organic chemistry (Khaligh et al., 2015).
Catalysis and Chemical Transformations
- Research has also highlighted the compound's role in catalysis, particularly in the synthesis of pyrano[4,3-b]pyran derivatives. This underscores its importance in facilitating chemical transformations and enhancing reaction efficiencies (Khaligh & Hamid, 2015).
Chemical Safety and Toxicology
- The compound and its derivatives have been studied in the context of chemical safety and toxicology, particularly in understanding the induction of sperm abnormalities in mammals. This research provides insights into the potential risks and safety profiles of chemicals in biological systems (Wyrobek & Bruce, 1975).
Propriétés
IUPAC Name |
4-[(6-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-14-9-12(13)15-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNKSXYYHGMRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



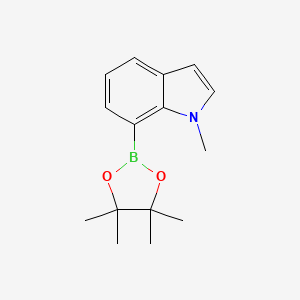
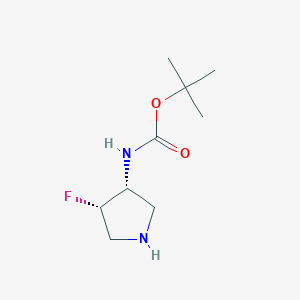
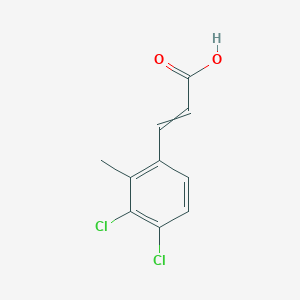
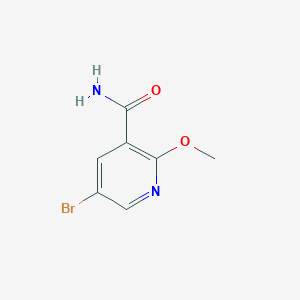
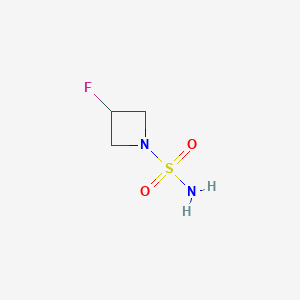
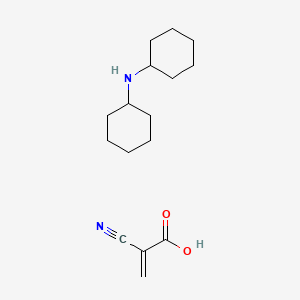
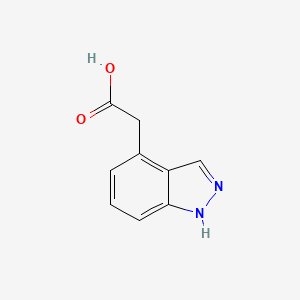

![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
